molecular formula C6H10O5 B1247618 3-(Hydroxy-methyl)-pentanedioic acid CAS No. 121152-92-9

3-(Hydroxy-methyl)-pentanedioic acid

Cat. No.: B1247618
CAS No.: 121152-92-9
M. Wt: 162.14 g/mol
InChI Key: IEPDKRIDROAXQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxy-methyl)-pentanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methylglutaric acid using appropriate oxidizing agents. Another method includes the reaction of glutaric anhydride with formaldehyde under basic conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalysts to enhance reaction efficiency and yield. The final product is then purified through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxy-methyl)-pentanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-carboxy-pentanedioic acid.

    Reduction: The compound can be reduced to form 3-(hydroxymethyl)-pentanediol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 3-carboxy-pentanedioic acid

    Reduction: 3-(hydroxymethyl)-pentanediol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Hydroxy-methyl)-pentanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxy-methyl)-pentanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an intermediate in metabolic pathways, influencing the synthesis and degradation of various biomolecules. The hydroxymethyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of biochemical reactions.

Comparison with Similar Compounds

    Glutaric Acid: A dicarboxylic acid with a similar structure but lacking the hydroxymethyl group.

    3-Methylglutaric Acid: Similar to 3-(Hydroxy-methyl)-pentanedioic acid but without the hydroxyl group.

    Adipic Acid: Another dicarboxylic acid with a longer carbon chain.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and two carboxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

121152-92-9

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

3-(hydroxymethyl)pentanedioic acid

InChI

InChI=1S/C6H10O5/c7-3-4(1-5(8)9)2-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

IEPDKRIDROAXQP-UHFFFAOYSA-N

SMILES

C(C(CC(=O)O)CO)C(=O)O

Canonical SMILES

C(C(CC(=O)O)CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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